N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H12BrN3O2S and its molecular weight is 378.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Applications
Heterocyclic compounds, particularly those containing thiazole and pyrimidine rings, are of great significance in organic chemistry and have a wide range of biological and medicinal applications. The versatility of these compounds is evident in their use as core structures for the development of optical sensors and their role in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes in the synthesis of optical sensors. These compounds have been employed in the synthesis of luminescent materials, highlighting their potential in the development of optoelectronic materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Furthermore, the incorporation of pyrimidine and thiazole scaffolds into π-extended conjugated systems has proven valuable in creating novel materials with enhanced electroluminescent properties and thermal activation capabilities for fluorescence emission (Jindal & Kaur, 2021); (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Catalytic and Synthetic Applications
The pyranopyrimidine core, in particular, has been recognized for its broad synthetic applications and bioavailability, making it a key precursor in the medicinal and pharmaceutical industries. Research has focused on the synthesis of substituted pyranopyrimidine derivatives using various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These studies emphasize the applicability of these compounds in the development of lead molecules, underscoring their significance in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the structural diversity and pharmacological potentials of thiazolo[3,2-a]pyrimidine derivatives have been extensively explored. These compounds have been investigated for their central nervous system (CNS) activity, providing a foundation for the synthesis of new CNS acting drugs. Their potential for treating various CNS disorders, coupled with the ability to undergo keto-enol tautomerism, presents a promising avenue for drug development. Additionally, the exploration of their synthetic pathways and biological activities offers valuable insights for medicinal chemists aiming to exploit this scaffold in potential drug candidates (Saganuwan, 2017).
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .
Biochemical Pathways
It is known that thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may interact with multiple biochemical pathways related to these biological processes.
Pharmacokinetics
The molecular properties such as its molecular formula and mass can provide some insights into its potential pharmacokinetic behavior
Result of Action
It is known that thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-8-5-10(3-4-12(8)16)18-13(20)11-6-17-15-19(14(11)21)7-9(2)22-15/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIFSWMHPAGXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.